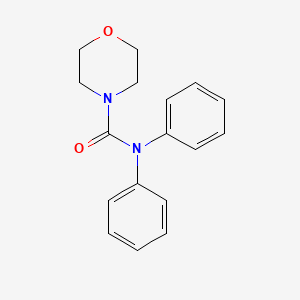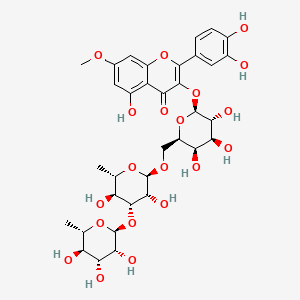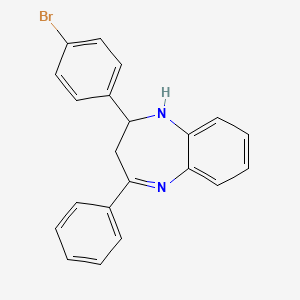
3-Bromo-5-(bromoacetyl)isoxazole
Descripción general
Descripción
“3-Bromo-5-(bromoacetyl)isoxazole” is a chemical compound with the molecular formula C5H3Br2NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(bromoacetyl)isoxazole” consists of a five-membered isoxazole ring with bromoacetyl and bromo substituents . The exact structure can be found in the PubChem database .
Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
Isoxazole rings, such as those found in 3-Bromo-5-(bromoacetyl)isoxazole, are a common structural motif in many commercially available drugs . The compound’s reactivity allows for the creation of diverse chemical libraries used in drug screening. Its derivatives have been studied for various biological activities, including anticancer properties, HDAC inhibition, antioxidant, antibacterial, and antimicrobial activities .
Synthesis of Anticancer Agents
The isoxazole scaffold is instrumental in the design of anticancer drugs. Research has demonstrated synthetic strategies for 3,5-diaryl isoxazole scaffolds to act as effective anticancer mediators . The bromine substituents in 3-Bromo-5-(bromoacetyl)isoxazole can be leveraged to create novel compounds with potential anticancer activity.
Development of Antibiotics
Compounds with an isoxazole ring, like 3-Bromo-5-(bromoacetyl)isoxazole, have been used to synthesize antibiotics. For example, sulfamethoxazole, which contains an isoxazole ring, is a widely used antibiotic . The bromine atoms present in the compound could be used to modify its structure and enhance its antibacterial efficacy.
Aerobic Glycolysis in Cancer Research
Isoxazole derivatives have been identified as potential inhibitors of aerobic glycolysis in cancer cells, targeting enzymes like GAPDH . The brominated isoxazole compound could be used to develop drugs that specifically target cancer cell metabolism.
Eco-Friendly Synthetic Strategies
The compound’s structure allows for metal-free synthetic routes, which are more eco-friendly compared to traditional methods that often require metals like Cu(I) or Ru(II) . This makes 3-Bromo-5-(bromoacetyl)isoxazole valuable for green chemistry applications.
Sensing Applications
Isoxazole derivatives can be used in the development of chemical sensors due to their reactivity and ability to bind to various biological targets . The bromine atoms in 3-Bromo-5-(bromoacetyl)isoxazole could enhance the sensitivity and selectivity of such sensors.
Direcciones Futuras
The future directions for the study of “3-Bromo-5-(bromoacetyl)isoxazole” and similar compounds involve the development of new eco-friendly synthetic strategies and the exploration of their potential biological activities . There is also a growing interest in studying aerobic glycolysis as a key pathway for cancer-cell energetic metabolism, which could highlight GAPDH as an effective drug target .
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-5-(bromoacetyl)isoxazole, also known as 2-bromo-1-(3-bromoisoxazol-5-yl)ethanone, is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in the glycolytic pathway, a key pathway for energy metabolism in cells .
Mode of Action
3-Bromo-5-(bromoacetyl)isoxazole interacts with its target, GAPDH, through a covalent, selective bond to the catalytic cysteine of the enzyme . This interaction inhibits the activity of GAPDH, thereby affecting the glycolytic pathway .
Biochemical Pathways
The inhibition of GAPDH by 3-Bromo-5-(bromoacetyl)isoxazole affects the glycolytic pathway, a key pathway for energy metabolism in cells . This disruption can lead to a decrease in ATP production and an accumulation of upstream metabolites .
Result of Action
The inhibition of GAPDH by 3-Bromo-5-(bromoacetyl)isoxazole can trigger autophagy and apoptotic cell death in cancer cells . This makes it a potential candidate for anticancer therapy, particularly for cancers that exhibit a high rate of glycolysis .
Propiedades
IUPAC Name |
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZUMAWBZSIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545341 | |
| Record name | 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(bromoacetyl)isoxazole | |
CAS RN |
76596-54-8 | |
| Record name | 2-Bromo-1-(3-bromo-5-isoxazolyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76596-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


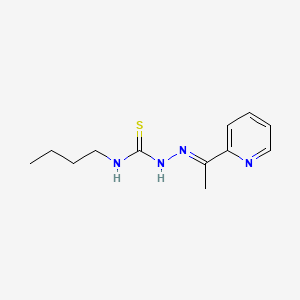
![2-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole](/img/structure/B1660355.png)
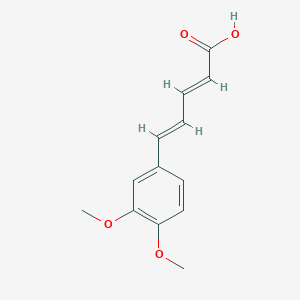
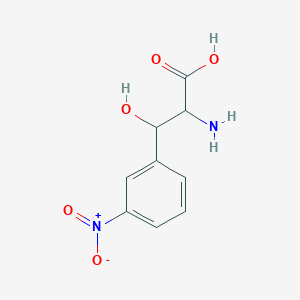
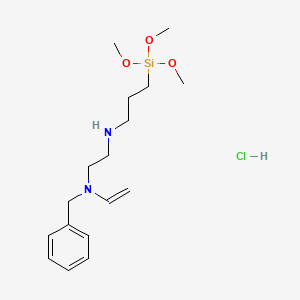
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B1660359.png)

![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)
![2-Chloro-3-[(4-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660363.png)
